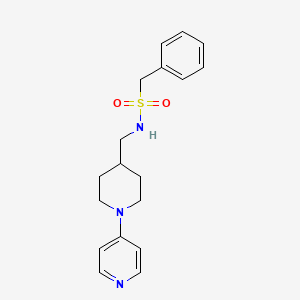

1-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

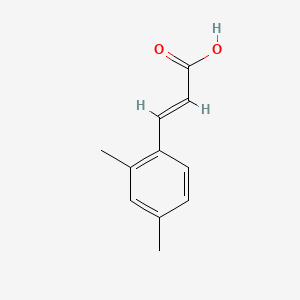

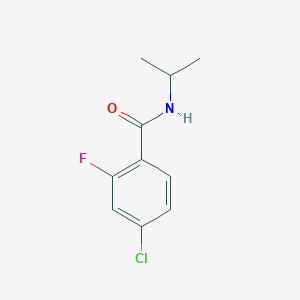

1-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Proton Brake Mechanism

A study by Furukawa et al. (2020) explored the addition of methane sulfonic acid to a related compound, N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, revealing a significant deceleration in rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This indicates a potential application in mechanisms involving relayed proton brakes.

2. Kinetics of Elimination Reactions

Kumar and Balachandran (2008) investigated the kinetics of elimination of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives, uncovering insights into unimolecular and bimolecular elimination processes. This research, detailed in the International Journal of Chemical Kinetics, can inform the understanding of reactions involving similar compounds.

3. Structural Rearrangements in Sulfonamides

Králová et al. (2019) synthesized N-(3-phenylprop-2-yn-1-yl)-sulfonamides and observed unexpected structural rearrangements, leading to pyrrolidin-3-ones. Their study in The Journal of Organic Chemistry proposes a mechanistic explanation for these outcomes, which could be relevant to the synthesis and behavior of similar compounds.

4. Structural Characterization and Functional Theory Calculations

Mphahlele and Maluleka (2021) conducted a comprehensive study on N-(2-cyanophenyl)disulfonamides, using a combination of NMR, IR, mass spectrometry, and X-ray diffraction. Their findings in the Journal of Molecular Structure help in understanding the structural aspects of related sulfonamide compounds.

5. Synthesis and Antimicrobial Activity

El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. Their research, published in Phosphorus, Sulfur, and Silicon and the Related Elements, could offer insights into the antimicrobial applications of similar compounds.

6. Ligands for Metal Coordination

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide. The findings, presented in Acta Crystallographica Section C, may inform the use of similar compounds as ligands in metal coordination.

7. Ionic Liquid and Bifunctional Catalyst

Tamaddon and Azadi (2018) developed a protic ionic liquid, nicotinum methane sulfonate, from nicotine and methane sulfonic acid, demonstrating its effectiveness as a catalyst. This study, detailed in the Journal of Molecular Liquids, suggests potential catalytic applications for related sulfonamides.

Properties

IUPAC Name |

1-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,15-17-4-2-1-3-5-17)20-14-16-8-12-21(13-9-16)18-6-10-19-11-7-18/h1-7,10-11,16,20H,8-9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHYACCFQJJDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)

![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)

![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)

![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)